1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine
Description
Properties
IUPAC Name |
1-methylimidazo[4,5-b][1,5]naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-15-8-5-7-6(3-2-4-12-7)13-9(8)14-10(15)11/h2-5H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPWPWDVLBEMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C3C=CC=NC3=C2)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166310 | |
| Record name | 1H-Imidazo(4,5-b)(1,5)naphthyridin-2-amine, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157730-37-5 | |
| Record name | 1-Methyl-1H-imidazo[4,5-b][1,5]naphthyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157730-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazo(4,5-b)(1,5)naphthyridin-2-amine, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157730375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazo(4,5-b)(1,5)naphthyridin-2-amine, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine involves several synthetic routes. One common method includes the cyclization of primary aromatic amines with β-ketoesters, followed by the formation of Schiff base intermediates . Another approach involves multicomponent reactions, such as the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of specific catalysts . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using peracids to form N-oxide derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions can produce various substituted naphthyridine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that 1-methylimidazo[4,5-b][1,5]naphthyridin-2-amine exhibits significant anticancer properties. It has been shown to inhibit enzymes involved in tumor proliferation, making it a candidate for further pharmacological studies aimed at cancer treatment . Its mechanism of action involves binding to specific molecular targets, modulating their activity to elicit biological responses.
Anti-inflammatory and Antimicrobial Effects
In addition to its anticancer properties, the compound also demonstrates anti-inflammatory and antimicrobial effects. These activities suggest potential applications in treating inflammatory diseases and infections .
Applications in Medicinal Chemistry
This compound serves as a scaffold for developing new pharmacological agents. Its structural features have been exploited in creating small molecule inhibitors targeting various diseases:
- Neurodegenerative Disorders : Compounds derived from this structure have shown potential as inhibitors of leucine-rich repeat kinase 2 (LRRK2), which is associated with Parkinson's disease and other neurodegenerative disorders .
- Cancer Therapy : The compound's ability to inhibit tumor growth positions it as a promising candidate for cancer therapeutics.
Case Studies
Several studies have illustrated the compound's effectiveness in various applications:
Mechanism of Action
The mechanism of action of 1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of specific kinases, leading to the disruption of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Imidazo-Naphthyridines
The mutagenic potency and toxicity of imidazo-naphthyridines are highly dependent on the positional arrangement of the naphthyridine ring. Key isomers include:
Structural Insights :
- The [1,5] isomer’s planar geometry may reduce intercalation with DNA compared to linear isomers like [1,8], affecting mutagenicity .
- Substitutions at the methyl group or aromatic rings (e.g., phenyl in PhIP) significantly alter carcinogenic organ specificity .
Comparison with Food-Derived Heterocyclic Amines (HCAs)
Key Differences :
- PhIP and IQ exhibit higher mutagenic potency due to enhanced metabolic activation (e.g., CYP1A2-mediated N-hydroxylation) .
Pharmaceutical Derivatives
Compounds like 1-(2-methylpropyl)-1H-imidazo[4,5-c][1,5]naphthyridin-4-amine (CAS: 874328-44-6) are designed for aqueous gel formulations, emphasizing solubility and bioavailability . In contrast, the unsubstituted [1,5]naphthyridine derivative lacks pharmaceutical optimization but serves as a mutagenicity benchmark .
Biological Activity
1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines imidazole and naphthyridine rings, characterized by the molecular formula C11H10N4 and a molecular weight of 199.21 g/mol. Its distinctive arrangement of nitrogen atoms contributes to its chemical reactivity and biological activity, making it a subject of interest in various scientific domains.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit enzymes involved in tumor proliferation, thereby potentially reducing cancer cell growth. For example:
- Mechanism of Action : The compound interacts with specific molecular targets such as kinases involved in cancer signaling pathways, leading to the inhibition of cancer cell proliferation.
- Case Study : A study demonstrated that derivatives of this compound induced apoptosis in various cancer cell lines, including HeLa and A549 cells, suggesting its potential as a therapeutic agent against cervical and lung cancers .
| Cancer Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 10.47 | Induces apoptosis |
| A549 | 15.03 | Induces apoptosis |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects:
- Mechanism : The compound modulates the activity of inflammatory mediators such as TNF-α and IL-1β. It reduces the production of these cytokines in models of induced inflammation .
- Case Study : In rat models with carrageenan-induced paw edema, the compound exhibited significant anti-inflammatory activity comparable to glucocorticoids .
| Inflammatory Model | ED50 (mg/kg) | Effect |
|---|---|---|
| Carrageenan-induced | 0.47 | Reduces edema |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Mechanism : The compound demonstrates activity against various bacterial strains by inhibiting their growth through interference with cellular processes.
- Case Study : In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria.
The biological effects of this compound are attributed to its ability to bind with specific enzymes and receptors. This binding modulates their activity, leading to altered cellular responses:
- Enzyme Inhibition : The compound inhibits specific kinases that are crucial for cancer cell survival.
- Cytokine Modulation : It affects the signaling pathways involved in inflammation by downregulating pro-inflammatory cytokines.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods including cyclization reactions involving primary aromatic amines and β-ketoesters. Its applications extend beyond medicinal chemistry into materials science where it is used in developing light-emitting diodes and molecular sensors.
Q & A
Q. What are the established synthetic routes for 1-methylimidazo[4,5-b][1,5]naphthyridin-2-amine, and what are their limitations?
- Methodological Answer : A common approach involves cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid under optimized conditions to form the imidazo[4,5-b]pyridine core. However, regioselective alkylation of unsubstituted imidazo[4,5-b]pyridines is challenging due to poor selectivity, often requiring pre-functionalized starting materials or transition metal catalysts like Pd . Alternative routes include oxidation and amination of halogenated precursors (e.g., chlorinated naphthyridines), but yields may be low (<10%) due to competing side reactions .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : To confirm molecular weight and detect impurities.
- NMR (¹H/¹³C) : To verify regiochemistry, particularly distinguishing between N1- and N3-methylation patterns.
- X-ray crystallography : For unambiguous confirmation of the fused heterocyclic structure, especially when synthesizing novel derivatives .
Q. What are the known toxicological properties of this compound?
- Methodological Answer : Mutation data indicate it is mutagenic in bacterial reverse mutation assays (Ames test) at concentrations ≥40 µg/plate. Thermal decomposition releases toxic NOx vapors, necessitating controlled environments for handling . Chronic toxicity studies are limited, but structural analogs (e.g., imidazo[4,5-b]pyridines) are classified as potential carcinogens by IARC, warranting strict safety protocols .
Advanced Research Questions
Q. How can regioselective functionalization at the N1 position be achieved without costly catalysts?
- Methodological Answer : Pre-introduce the methyl group at N1 during the cyclization step using 2-amino-3-methylaminopyridine. This avoids post-synthetic alkylation and improves regioselectivity. For example, phenylacetic acid-mediated cyclization yields 1-methylimidazo[4,5-b]pyridine derivatives with >80% purity, bypassing the need for Pd catalysts .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from structural analogs (e.g., positional isomerism in brominated derivatives). To clarify:
Q. Can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and DFT calculations can model interactions with DNA or enzymes (e.g., topoisomerases). Focus on the planar aromatic core for intercalation potential and the methylamino group for hydrogen bonding. Validate predictions with SPR (surface plasmon resonance) to quantify binding affinities .
Q. How does the compound’s photostability impact its applicability in long-term studies?
- Methodological Answer : Conduct accelerated stability testing under UV/visible light (ICH Q1B guidelines). Use LC-MS to monitor degradation products (e.g., oxidized naphthyridine rings). For improved stability, consider formulating with antioxidants (e.g., ascorbic acid) or encapsulating in liposomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
